molecular formula C21H16ClN3O2 B7689898 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole

3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole

Cat. No. B7689898
M. Wt: 377.8 g/mol
InChI Key: GMVLLMXNNHYAJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, drug development, and materials science. This compound is also known by its abbreviated name, CPOX.

Mechanism of Action

The mechanism of action of CPOX involves its ability to bind to specific targets in the body, such as enzymes or receptors, and modulate their activity. For example, CPOX has been shown to inhibit the activity of a key enzyme involved in the growth and proliferation of cancer cells, leading to their death. In addition, CPOX has also been shown to bind to certain receptors in the brain and modulate their activity, leading to potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
CPOX has been shown to have a range of biochemical and physiological effects in the body. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to modulate the activity of certain neurotransmitters in the brain, leading to potential therapeutic effects in neurological disorders. In addition, CPOX has been shown to have antioxidant properties, which may protect against oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using CPOX in lab experiments is its high purity and stability, which allows for accurate and reproducible results. In addition, CPOX is relatively easy to synthesize and can be obtained in large quantities, making it a cost-effective option for research. However, one limitation of using CPOX in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research involving CPOX. One area of interest is the development of CPOX-based fluorescent probes for detecting metal ions in biological samples. Another area of interest is the further investigation of CPOX as a potential drug candidate for the treatment of various diseases. Additionally, the development of new synthesis methods for CPOX may lead to improved yields and purity, further expanding its potential applications.

Synthesis Methods

The synthesis of CPOX involves a series of chemical reactions that are well-established in the literature. One common method for synthesizing CPOX involves the condensation of 2-amino-5-methylpyridine with 4-chlorobenzaldehyde, followed by coupling with m-tolylhydrazine and cyclization with phosphoryl chloride. The resulting product is then purified through recrystallization to obtain pure CPOX.

Scientific Research Applications

CPOX has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In addition, CPOX has also been investigated for its use as a fluorescent probe for detecting metal ions in biological samples.

properties

IUPAC Name

3-[6-(4-chlorophenyl)-2-methoxypyridin-3-yl]-5-(3-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2/c1-13-4-3-5-15(12-13)20-24-19(25-27-20)17-10-11-18(23-21(17)26-2)14-6-8-16(22)9-7-14/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVLLMXNNHYAJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=NO2)C3=C(N=C(C=C3)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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